2-[(5-Iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Overview
Description
2-[(5-Iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an allyloxy group, an iodinated benzyl group, and a propanol moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps, starting with the iodination of a benzyl compound. The allyloxy group is introduced through an etherification reaction, followed by the formation of the amino alcohol via reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The iodinated benzyl group can be reduced to a non-halogenated benzyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Non-halogenated benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The allyloxy group may facilitate binding to enzymes or receptors, while the iodinated benzyl group can enhance the compound’s reactivity and specificity. The propanol moiety may contribute to the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol hydrochloride: A simpler analog without the allyloxy and iodinated benzyl groups.
2-{[2-(methoxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
2-[(5-Iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to the combination of its functional groups, which provide a balance of reactivity, specificity, and solubility. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[(5-iodo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2.ClH/c1-4-7-18-13-6-5-12(15)8-11(13)9-16-14(2,3)10-17;/h4-6,8,16-17H,1,7,9-10H2,2-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRPJKQHIKGMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)I)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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